Pomalidomide-PEG6-OH is a compound derived from pomalidomide, a drug known for its immunomodulatory and anti-cancer properties, particularly in the treatment of multiple myeloma. The addition of a polyethylene glycol (PEG) linker enhances its solubility and bioavailability, making it a valuable tool in both research and therapeutic applications. This compound is classified as a protein degrader building block, particularly useful in the development of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation.
Pomalidomide-PEG6-OH is synthesized from pomalidomide, which itself is derived from thalidomide. The PEG6 component refers to a six-unit polyethylene glycol linker that modifies the pomalidomide structure to improve its pharmacokinetic properties. This compound falls under the category of small molecules used in biochemistry and medicinal chemistry, specifically within the realm of targeted therapies for cancer and other diseases.
The synthesis of pomalidomide-PEG6-OH typically involves several key steps:
The molecular formula for pomalidomide-PEG6-OH is with a molecular weight of approximately 537.6 g/mol. The IUPAC name is:
Pomalidomide-PEG6-OH can undergo various chemical reactions:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperatures ranging from ambient to 80°C using various organic solvents.
Pomalidomide-PEG6-OH exerts its effects through several mechanisms:
Pomalidomide-PEG6-OH has numerous scientific applications:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5